Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate
Overview
Description
Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, also known as EAPC, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a synthetic derivative of pyridine, and has been used as a pharmaceutical intermediate in the synthesis of drugs, as well as in the production of other organic compounds. EAPC has been widely studied in the scientific community, and its mechanism of action and biochemical and physiological effects have been investigated.
Scientific Research Applications
Catalytic Activity in Ethylene Oligomerization
Ethyl 6-acetylpyridine-2-carboxylate, a precursor related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, was used in a study to synthesize new mono(imino)pyridine ligands and their cobalt complexes. These complexes demonstrated significant catalytic activity in ethylene oligomerization, showcasing their potential in industrial applications (Sun, Zhao, & Gao, 2007).
Rotamers and Dynamic Behaviors
A theoretical study explored the potential energy surfaces of a compound closely related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate. This research provided insights into the conformational changes and intramolecular interactions of such compounds, which is valuable for understanding their chemical behaviors and potential applications (Abdoli-Senejani, Taherpour, Memarian, & Khosravani, 2013).
Microwave-Promoted Syntheses
Research involving Ethyl 6-Acetylpyridine-2-carboxylate, a similar compound, demonstrated the potential of microwave-promoted syntheses. This approach led to the formation of novel compounds under solvent-free conditions, highlighting an efficient method for synthesizing derivatives of Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (Su, Zhao, & Zhao, 2007).
Lateral Lithiation Process
In a study involving Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a compound structurally related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, researchers explored an improved procedure for lateral lithiation. This process is significant for the synthesis of functionally diverse compounds and could inform similar approaches for Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate derivatives (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).
N-acetylated Derivatives Synthesis
The synthesis and characterization of N-acetylated derivatives of Ethyl 3-amino-1H-pyrazole-4-carboxylate, related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, were studied. This research provided valuable information on the acetylation process and the structural properties of the resulting compounds (Kusakiewicz-Dawid et al., 2007).
Cardiotonic Activity Study
Ethyl esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, were synthesized and tested for their cardiotonic activity. This research could provide a foundation for exploring the potential medical applications of Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (Mosti et al., 1993).
properties
IUPAC Name |
ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-5-16-12(15)11-6-10(9(4)14)7(2)13-8(11)3/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJVXUDNDZUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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